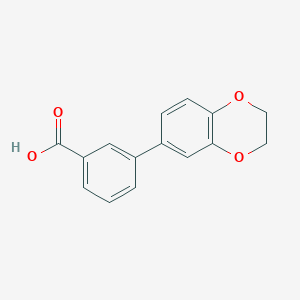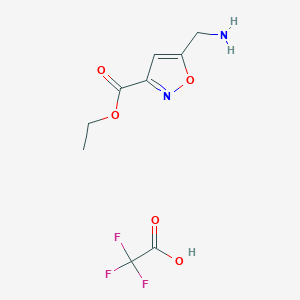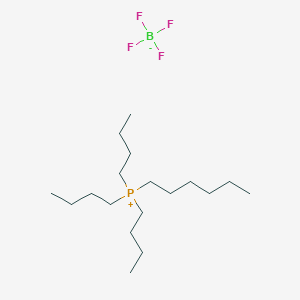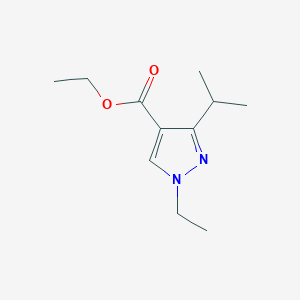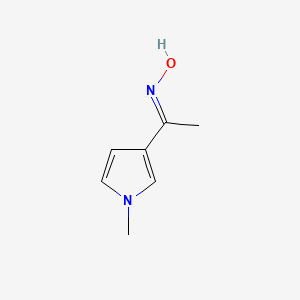
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the oxime group adds unique chemical properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime typically involves the reaction of 1-(1-Methyl-1H-pyrrol-3-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted oxime derivatives.
Scientific Research Applications
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone oxime
- 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone oxime
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(E)-1-(1-Methyl-1H-pyrrol-3-yl)ethanone oxime is unique due to its specific structural configuration and the presence of the oxime group. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrole ring further enhances its versatility in various applications.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(NE)-N-[1-(1-methylpyrrol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-6(8-10)7-3-4-9(2)5-7/h3-5,10H,1-2H3/b8-6+ |
InChI Key |
LEWZYWXWBPNCEB-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CN(C=C1)C |
Canonical SMILES |
CC(=NO)C1=CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


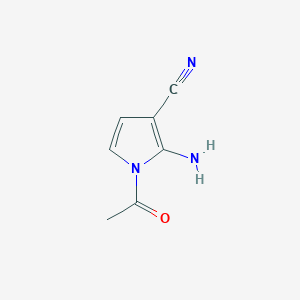
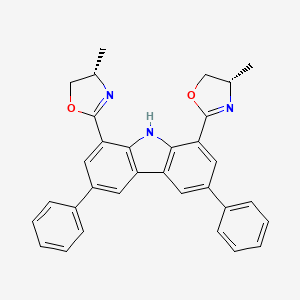
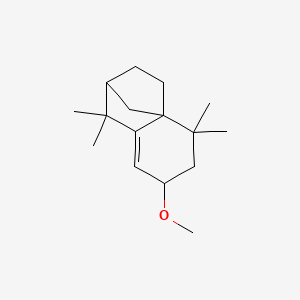
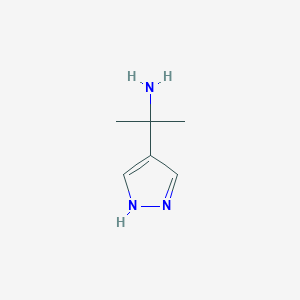

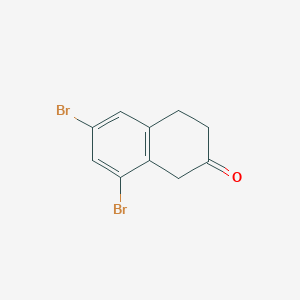
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
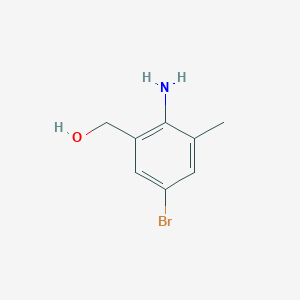
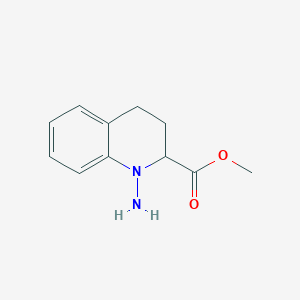
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
